molecular formula C11H14O2 B1624925 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one CAS No. 58133-99-6

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one

Cat. No. B1624925
CAS RN: 58133-99-6
M. Wt: 178.23 g/mol
InChI Key: KEKJMQVLWKCZGP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one is a heterocyclic organic compound . It is also known by other synonyms such as 5H-1-Benzopyran-5-one, 2,6,7,8-tetrahydro-2,2-dimethyl .


Synthesis Analysis

The synthesis of this compound involves several steps. One synthetic route involves the use of 3-Methyl-2-butenal and 1,3-Cyclohexanedione . The literature references for these synthetic routes include works by Lee, Yong Rok; Kim, Do Hoon in 2006 , and Kurdyumov, Aleksey V.; Lin, Nan; Hsung, Richard P.; Gullickson, Glen C.; Cole, Kevin P.; Sydorenko, Nadiya; Swidorski, Jacob J. in 2006 .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one is C11H14O2 . The molecular weight is 178.22800 .


Physical And Chemical Properties Analysis

The compound has a density of 1.09g/cm3 . It has a boiling point of 304.4ºC at 760 mmHg . The flash point is 138.4ºC . The exact mass is 178.09900 . The LogP value is 2.35850 , and the index of refraction is 1.526 .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Chalcogen substitution in compounds similar to "2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one" affects their structure and spectroscopy, as studied in derivatives like 4,7-dimethyl-2H-chromen-2-one and 4,7-dimethyl-2H-chromen-2-thione. These compounds have been characterized using spectroscopic methods and X-ray diffraction, revealing insights into their crystal structure and vibrational properties (Delgado Espinosa et al., 2017).

Synthesis and Preparation Methods

  • A new preparative method for 2,2-Dimethyl-2H-chromenes, including derivatives, has been developed. This method offers a simplified approach to preparing these compounds from salicylaldehyde and ethyl 3-methyl-2-butenoate (Kawase et al., 1982).

Photodegradation Resistance

  • Certain derivatives of 2,2-Dimethyl-2H-chromene have been synthesized and studied for their photochromic properties. It was observed that these compounds exhibit strong resistance to photodegradation under continuous irradiation, indicating potential applications in areas where photostability is crucial (Maggiani et al., 2000).

Pharmaceutical Applications

  • The 2,2-Dimethyl-2H-chromene motif is recognized as a privileged structure in the pharmaceutical area. Innovative approaches for synthesizing chromenes and chromanes via aryne-based strategies have been developed, paving the way for the gram-scale synthesis of natural xanthones and other biologically active molecules (Xu et al., 2020).

Antimicrobial Properties

  • Some derivatives of 2,2-Dimethyl-2H-chromene, specifically 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives, have been synthesized and evaluated for their antibacterial effects against various bacterial strains, demonstrating potential as new choices for antibacterial drugs (Moshafi et al., 2016).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one was not available in the search results . For safety and hazard information, it is recommended to refer to the MSDS provided by the manufacturer or supplier.

properties

IUPAC Name

2,2-dimethyl-7,8-dihydro-6H-chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKJMQVLWKCZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469570
Record name 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one

CAS RN

58133-99-6
Record name 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 2
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 3
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 4
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 5
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one
Reactant of Route 6
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one

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